REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]\[C:4]([OH:6])=O.[C:9]1([N:15]2[C:19](=[O:20])[C:18]3=CC=CC=[C:17]3[C:16]2=[O:25])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O>[C:4]1(=[O:6])[O:7][C:1](=[O:8])[C:2]2=[CH:14][CH:9]=[CH:10][CH:11]=[C:3]12.[C:9]1([N:15]2[C:19](=[O:20])[CH:18]=[CH:17][C:16]2=[O:25])[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient conditions
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
Maleic anhydride is initially recovered
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C(C=CC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:8])(=[O:7])/[CH:2]=[CH:3]\[C:4]([OH:6])=O.[C:9]1([N:15]2[C:19](=[O:20])[C:18]3=CC=CC=[C:17]3[C:16]2=[O:25])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O>[C:4]1(=[O:6])[O:7][C:1](=[O:8])[C:2]2=[CH:14][CH:9]=[CH:10][CH:11]=[C:3]12.[C:9]1([N:15]2[C:19](=[O:20])[CH:18]=[CH:17][C:16]2=[O:25])[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient conditions
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
Maleic anhydride is initially recovered
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1C(C=CC1=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |